Enhanced Lipophilicity (ΔLogP ≥ 0.60) Relative to 4-Methyl Analog Drives Membrane Permeability
The target compound's predicted LogP is 3.40 , whereas the 4-methyl analog trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate displays a predicted LogP of 2.80 (ACD/Percepta) or 2.27 (chemsrc) . This difference of 0.60–1.13 log units corresponds to approximately 4–13 fold higher lipophilicity, which is expected to enhance passive membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.40 |
| Comparator Or Baseline | trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, LogP 2.80 (ACD) / 2.27 (chemsrc) |
| Quantified Difference | ΔLogP = +0.60 to +1.13 (approx. 4–13× higher lipophilic partitioning) |
| Conditions | Predicted LogP values from ACD/Labs Percepta 14.00 and chemsrc estimation algorithms |
Why This Matters
Higher lipophilicity improves passive diffusion across lipid bilayers, which is a critical determinant of oral bioavailability and cellular uptake in early-stage drug discovery programs.
